molecular formula C26H24Cl2F3N7O3S B4586256 N-((E)-1-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE

N-((E)-1-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE

Cat. No.: B4586256
M. Wt: 642.5 g/mol
InChI Key: ANPRHMNVAXHTMR-DPWJMMOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((E)-1-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is a complex organic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. This compound features multiple functional groups, including dichlorophenoxy, methoxyphenyl, trifluoromethyl, and triazolyl, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((E)-1-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide involves multiple steps, each requiring specific reagents and conditions. The key steps typically include:

    Formation of the Dichlorophenoxy Intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the dichlorophenoxy intermediate.

    Methoxyphenyl Derivative Synthesis: The methoxyphenyl derivative is synthesized through the reaction of a methoxy-substituted benzaldehyde with the dichlorophenoxy intermediate.

    Triazole Formation: The triazole ring is introduced by reacting an appropriate hydrazide with a triazole precursor under acidic or basic conditions.

    Final Coupling: The final step involves coupling the methoxyphenyl derivative with the triazole intermediate under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((E)-1-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((E)-1-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-((E)-1-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-((E)-1-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide: shares similarities with other compounds containing dichlorophenoxy, methoxyphenyl, and triazolyl groups.

Uniqueness

  • The presence of multiple functional groups, including dichlorophenoxy, methoxyphenyl, trifluoromethyl, and triazolyl, makes this compound unique in terms of its chemical properties and potential applications.

Properties

IUPAC Name

N-[(E)-[3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-2-[[4-ethyl-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl2F3N7O3S/c1-4-38-24(19-11-22(26(29,30)31)36-37(19)2)34-35-25(38)42-14-23(39)33-32-12-15-5-7-20(40-3)16(9-15)13-41-21-8-6-17(27)10-18(21)28/h5-12H,4,13-14H2,1-3H3,(H,33,39)/b32-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPRHMNVAXHTMR-DPWJMMOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)Cl)Cl)C4=CC(=NN4C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)Cl)Cl)C4=CC(=NN4C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2F3N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((E)-1-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N-((E)-1-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
N-((E)-1-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
N-((E)-1-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
N-((E)-1-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
N-((E)-1-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE

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